Stoichiometry-Selective Potentiation vs. Inhibition in nAChR Isoforms
CMPI hydrochloride exhibits a distinct functional profile based on nAChR stoichiometry. It potentiates the (α4)3(β2)2 isoform but inhibits the (α4)2(β2)3 isoform, a behavior not shared by many other modulators [1]. In direct electrophysiological recordings from Xenopus oocytes, CMPI potentiated the response of (α4)3(β2)2 nAChRs to 10 µM ACh by approximately 400% with an EC50 of ~1 µM. In contrast, it inhibited ACh responses of (α4)2(β2)3 nAChRs by ~35% at 10 µM [2]. This dual action, with opposite functional effects on the two primary stoichiometries of the same receptor subtype, provides a unique pharmacological tool.
| Evidence Dimension | Functional response (Potentiation vs. Inhibition) in different nAChR stoichiometries |
|---|---|
| Target Compound Data | Max potentiation: 400% of ACh EC10 response; EC50: ~1 µM [2]. Inhibition: ~35% of ACh response at 10 µM [2]. |
| Comparator Or Baseline | Comparator: The (α4)3(β2)2 nAChR (potentiation) is compared head-to-head with the (α4)2(β2)3 nAChR (inhibition) under the same experimental conditions. |
| Quantified Difference | Functional reversal: Potentiation (400% at EC50 of ~1 µM) vs. Inhibition (35% at 10 µM) for the two receptor isoforms [2]. |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing either (α4)3(β2)2 or (α4)2(β2)3 nAChRs. ACh was applied at an EC10 concentration (10 µM) [2]. |
Why This Matters
This stoichiometry-specific functional switch enables researchers to discriminate between the physiological roles of the (α4)3(β2)2 and (α4)2(β2)3 isoforms in native tissues or disease models, a capability not possible with non-selective modulators.
- [1] Wang, Z. J., et al. (2017). Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses. Journal of Biological Chemistry, 292(24), 9988-10001. View Source
- [2] Hamouda, A. K., et al. (2016). Photolabeling a nicotinic acetylcholine receptor (nAChR) with an (α4)3(β2)2 nAChR-selective positive allosteric modulator. Molecular Pharmacology, 89(5), 575-584. View Source
